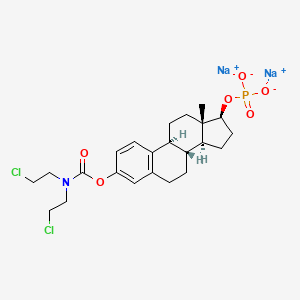
Estramustine (phosphate sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estramustine phosphate sodium is a chemotherapeutic agent used primarily in the treatment of metastatic and progressive prostate cancer. It is a combination of estradiol and a nitrogen mustard, which gives it both estrogenic and alkylating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estramustine phosphate sodium is synthesized by combining estradiol with a nitrogen mustard moiety. The process involves the esterification of estradiol with bis(2-chloroethyl)carbamate, followed by phosphorylation to produce the sodium salt .
Industrial Production Methods: The industrial production of estramustine phosphate sodium involves large-scale chemical synthesis under controlled conditions to ensure purity and efficacy. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Types of Reactions:
Alkylation: Estramustine undergoes alkylation reactions due to the presence of the nitrogen mustard moiety.
Hydrolysis: The compound can undergo hydrolysis, leading to the formation of estradiol and other metabolites.
Common Reagents and Conditions:
Alkylation: Typically involves the use of alkylating agents under controlled pH and temperature conditions.
Hydrolysis: Occurs in aqueous environments, often catalyzed by enzymes in the body.
Major Products:
Estradiol: A primary product of hydrolysis.
Estromustine: Another significant metabolite formed during the metabolic breakdown of estramustine.
Scientific Research Applications
Estramustine phosphate sodium is extensively used in scientific research, particularly in the fields of oncology and pharmacology. Its applications include:
Cancer Research: Used to study the effects of chemotherapeutic agents on prostate cancer cells.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of the compound.
Drug Development: Serves as a model compound for developing new chemotherapeutic agents with improved efficacy and reduced side effects.
Mechanism of Action
Estramustine phosphate sodium exerts its effects through a combination of estrogenic and alkylating actions. The nitrogen mustard moiety alkylates DNA, causing DNA strand breaks and cell death in rapidly dividing cancer cells. Additionally, the estradiol component binds to estrogen receptors, modulating hormonal pathways .
Molecular Targets and Pathways:
DNA Alkylation: Leads to DNA damage and apoptosis.
Estrogen Receptor Binding: Modulates hormonal pathways, contributing to its antineoplastic effects.
Comparison with Similar Compounds
Estramustine phosphate sodium is unique due to its dual mechanism of action, combining estrogenic and alkylating properties. Similar compounds include:
Estradiol: Shares the estrogenic component but lacks the alkylating properties.
Cyclophosphamide: Another nitrogen mustard compound used in chemotherapy but does not have the estrogenic component
Estramustine phosphate sodium stands out due to its ability to target both hormonal and cellular pathways, making it a versatile and effective chemotherapeutic agent .
Properties
Molecular Formula |
C23H30Cl2NNa2O6P |
|---|---|
Molecular Weight |
564.3 g/mol |
IUPAC Name |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1 |
InChI Key |
IIUMCNJTGSMNRO-VVSKJQCTSA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


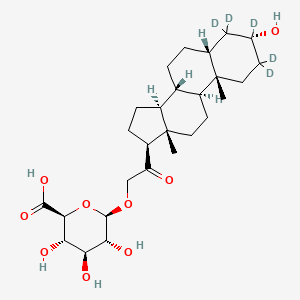
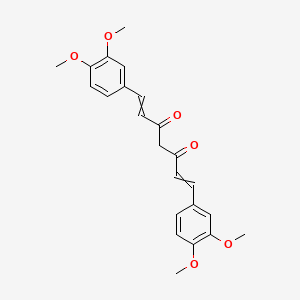
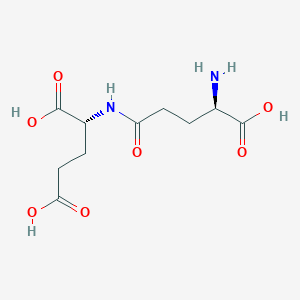
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
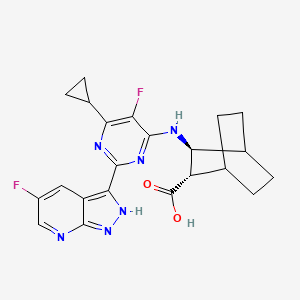

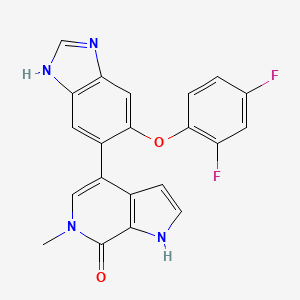
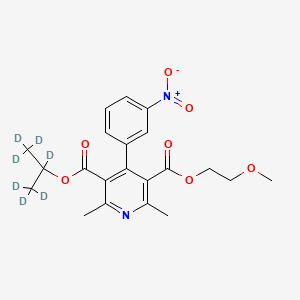
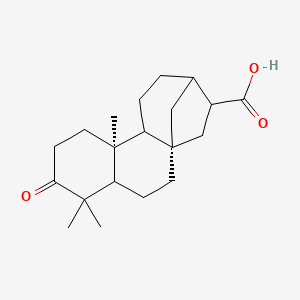
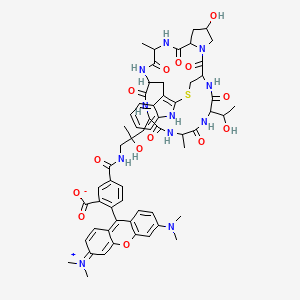
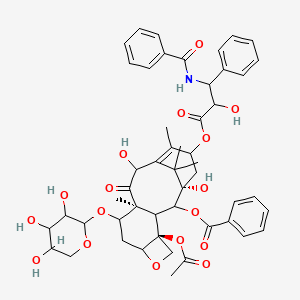
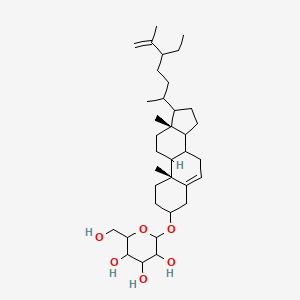
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)

